molecular formula C10H13NO2 B12120374 Methyl 4,5,6-trimethylnicotinate

Methyl 4,5,6-trimethylnicotinate

Cat. No.: B12120374
M. Wt: 179.22 g/mol
InChI Key: PVZDHEZMBIELSN-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Methyl 4,5,6-trimethylnicotinate can be synthesized from ). The acid is first converted to using . Then, the reaction with methanol yields the methyl ester.

      Industrial Production: While industrial-scale production methods are not widely documented, the synthesis typically involves the steps mentioned above.

  • Chemical Reactions Analysis

      Reactivity: Methyl 4,5,6-trimethylnicotinate can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Methyl 4,5,6-trimethylnicotinate serves as an intermediate in the synthesis of various compounds.

      Biology and Medicine: Its derivatives find applications in drug development, especially as inhibitors of enzymes like and for central nervous system disorders.

  • Mechanism of Action

    • The exact mechanism by which Methyl 4,5,6-trimethylnicotinate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    methyl 4,5,6-trimethylpyridine-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NO2/c1-6-7(2)9(10(12)13-4)5-11-8(6)3/h5H,1-4H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PVZDHEZMBIELSN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=CN=C1C)C(=O)OC)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13NO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    179.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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